Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate is a heterocyclic compound with the molecular formula C13H11NO4. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper (I) or ruthenium (II). The reaction is carried out at elevated temperatures, often around 80°C, and may require the use of solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-3-phenylisoxazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-3-phenylisoxazole-4-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but lacks the formyl group.
Methyl 5-phenylisoxazole-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate: Contains a trifluoromethyl group instead of a formyl group
Uniqueness
Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)11-10(8-15)18-14-12(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
AFJXERDRVCNBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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